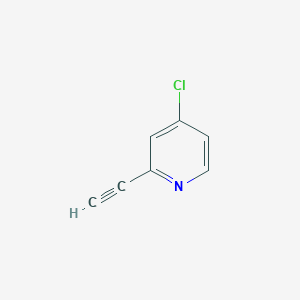
Clopyralid-potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clopyralid-potassium is a selective herbicide used primarily for the control of broad-leaved weeds in various settings, including turf, ornamental lawns, non-cropped areas, and some food crops . It is a synthetic compound belonging to the pyridine herbicide group and is known for its systemic action, being absorbed through the leaves and roots of plants . This compound is moderately persistent in the environment and has a high potential to leach into groundwater due to its physico-chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clopyralid-potassium is synthesized from 3,6-dichloropyridine-2-carboxylic acid (clopyralid) by neutralizing it with potassium hydroxide. The reaction typically occurs in an aqueous medium, where clopyralid is dissolved in water and then reacted with potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar neutralization reactions. The process includes the purification of the final product to ensure high purity and the removal of any impurities that may affect its efficacy as a herbicide .
Chemical Reactions Analysis
Types of Reactions
Clopyralid-potassium undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of chlorine atoms with other substituents.
Oxidation and Reduction Reactions: Though less common, these reactions can alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of clopyralid with different functional groups replacing the chlorine atoms .
Scientific Research Applications
Clopyralid-potassium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of pyridine herbicides and their interactions with other chemicals.
Biology: Investigated for its effects on plant physiology, particularly its role in disrupting plant growth and development.
Mechanism of Action
Clopyralid-potassium exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It disrupts the normal growth processes of susceptible plants, leading to uncontrolled cell division and growth. At low concentrations, it induces RNA, DNA, and protein synthesis, causing disordered growth and degradation of vascular tissue. At higher concentrations, it inhibits cell division and growth, leading to plant death through the induction of ethylene biosynthesis .
Comparison with Similar Compounds
Clopyralid-potassium is often compared with other pyridine herbicides, such as:
Picloram: Another pyridine herbicide with similar properties but different environmental persistence and toxicity profiles.
Aminopyralid: Known for its high efficacy against a broader range of weeds but with a higher potential for environmental impact.
Uniqueness
This compound is unique in its selective action against broad-leaved weeds while being relatively safe for grasses and other non-target plants. Its moderate persistence in the environment and low mammalian toxicity make it a preferred choice for many agricultural applications .
Properties
CAS No. |
58509-83-4 |
|---|---|
Molecular Formula |
C6H3Cl2KNO2 |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
potassium;3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C6H3Cl2NO2.K/c7-3-1-2-4(8)9-5(3)6(10)11;/h1-2H,(H,10,11); |
InChI Key |
BIZIQXBDRQSZQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1Cl)C(=O)[O-])Cl.[K+] |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)Cl.[K] |
| 58509-83-4 | |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(6,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-benzenesulfonyl Chloride](/img/structure/B1603011.png)

![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid](/img/structure/B1603013.png)




